rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride
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Overview
Description
rac-(1R,3s,5S)-6,6-difluorobicyclo[310]hexan-3-amine hydrochloride is a bicyclic amine compound characterized by the presence of two fluorine atoms on the hexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic ring system and the introduction of the fluorine atoms. Common reagents used in these reactions include fluorinating agents and amine precursors. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted bicyclic hexanes
Scientific Research Applications
rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
- rac-(1R,2S,5S)-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine hydrochloride
- rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride
Uniqueness
rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride is unique due to the specific positioning of the fluorine atoms and the amine group on the bicyclic ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
2218441-58-6 |
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Molecular Formula |
C6H10ClF2N |
Molecular Weight |
169.60 g/mol |
IUPAC Name |
(1R,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)4-1-3(9)2-5(4)6;/h3-5H,1-2,9H2;1H/t3?,4-,5+; |
InChI Key |
DDXVVYHUUNFLFN-RSCCPHMWSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2(F)F)CC1N.Cl |
Canonical SMILES |
C1C(CC2C1C2(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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